(2,6-Diethyl-4-methylphenyl)boronic acid
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Overview
Description
(2,6-Diethyl-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO2. It is a white to yellow solid or semi-solid that is used extensively in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
The primary target of (2,6-Diethyl-4-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the synthesis of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.36 , which could impact its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This contributes to the synthesis of a wide range of organic compounds, enhancing the diversity of chemical structures that can be achieved in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C . The compound’s action may also be affected by the specific conditions of the Suzuki–Miyaura coupling reaction, including the choice of catalyst and the reaction temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2,6-Diethyl-4-methylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a B-H bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . This method is rapid and allows for the efficient synthesis of the desired boronic acid.
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The process involves the use of specialized equipment to ensure the reaction conditions are maintained consistently, resulting in high yields of the product.
Chemical Reactions Analysis
Types of Reactions: (2,6-Diethyl-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products: The major products formed from these reactions include various substituted phenylboronic acids, boronic esters, and boranes, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2,6-Diethyl-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products.
Comparison with Similar Compounds
(2,6-Diethyl-4-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
- Phenylboronic acid
- (2,6-Dimethoxy-4-methylphenyl)boronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: The unique feature of this compound is its enhanced stability and reactivity due to the presence of ethyl and methyl groups on the phenyl ring. This makes it particularly effective in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
(2,6-diethyl-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIQZLJNCMHCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1CC)C)CC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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